N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
Description
N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-derived compound characterized by a 2-fluorophenyl group at the N-position and a furan-3-yl substituent at the 4-position of the thiazole ring, with a hydrochloride counterion enhancing its solubility. The fluorine atom on the phenyl ring may influence electronic properties and bioavailability, while the furan moiety could contribute to interactions with biological targets due to its electron-rich nature.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS.ClH/c14-10-3-1-2-4-11(10)15-13-16-12(8-18-13)9-5-6-17-7-9;/h1-8H,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBODFZIHADHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction between a thioamide and an α-haloketone The furan ring can be introduced via a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated furan derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form thiazolidines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidines and related compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. Research indicates that compounds with thiazole structures can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that thiazole derivatives showed promising results against human cancer cell lines such as HepG2, MCF-7, HCT116, and HeLa. The cytotoxic activity was assessed using standard assays, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
- Another investigation focused on the synthesis of novel thiazole derivatives, which were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the thiazole structure could enhance anticancer efficacy .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Thiazole compounds are known to possess broad-spectrum antimicrobial activities.
Research Insights
- A comprehensive evaluation of various thiazole derivatives showed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 μg/mL, suggesting strong antibacterial properties .
- Additionally, studies have indicated that these compounds exhibit synergistic effects when combined with traditional antibiotics like ciprofloxacin and ketoconazole, enhancing their overall efficacy against resistant strains .
Antiparasitic Properties
The antiparasitic potential of thiazole derivatives has been explored in the context of diseases such as African trypanosomiasis.
Notable Findings
- Research highlighted a series of thiazole-based compounds that demonstrated effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These compounds were identified through high-throughput screening and exhibited potent activity while maintaining low toxicity to mammalian cells .
- The optimization of thiazole structures led to the discovery of new analogues with improved metabolic stability and efficacy against parasitic infections .
Summary of Applications
The following table summarizes the applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity, while the thiazole and furan rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structure : Features a 2,4-dichlorophenyl group instead of 2-fluorophenyl and lacks the furan-3-yl substituent.
- Chlorine’s stronger electron-withdrawing effect may alter electronic distribution in the thiazole ring. Synthetic Pathway: Synthesized via nucleophilic substitution, similar to methods used for fluorophenyl analogues, though reaction conditions (e.g., solvent, base) may differ .
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine
- Structure : Contains a bulky diphenylmethyl group and a 2-chlorophenyl substituent.
- Key Differences :
- Steric Effects : The diphenylmethyl group introduces steric hindrance, which may reduce binding affinity to target proteins compared to the smaller furan-3-yl group in the target compound.
- Biological Activity : Exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that halogenated phenyl groups contribute to antimicrobial efficacy .
N-(2-Fluorophenyl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride
- Unique Features :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and bioavailability compared to chlorine-containing analogues.
- Furan vs. Phenyl : The furan ring’s oxygen atom could facilitate hydrogen bonding with biological targets, a property absent in purely phenyl-substituted derivatives.
Physicochemical and Structural Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral dichlorophenyl or diphenylmethyl analogues.
- Crystallography : While the target compound’s crystal structure is unreported, analogues like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine exhibit planar thiazole rings with bond lengths of 1.74 Å (C–S) and 1.32 Å (C–N), typical for thiazole derivatives .
Research Findings and Gaps
- Synthetic Challenges : Fluorophenyl derivatives may require milder conditions than chlorinated analogues to avoid defluorination.
- Unanswered Questions :
- How does the furan-3-yl group influence binding to microbial enzymes?
- Does the fluorine substituent enhance in vivo half-life compared to chlorine?
Biological Activity
N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, commonly referred to as FLT, is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a furan moiety, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of 296.75 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-(2-fluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine; hydrochloride |
| Molecular Weight | 296.75 g/mol |
| CAS Number | 2034556-29-9 |
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structural features exhibit significant antibacterial effects, often outperforming established antibiotics.
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
The compound's anticancer potential has been evaluated in various studies, where it has been noted for its cytotoxic effects on cancer cell lines. The mechanisms of action typically involve:
- Inhibition of Topoisomerases : Similar compounds have been shown to effectively inhibit bacterial topoisomerase enzymes, which are crucial for DNA replication .
- Cell Cycle Arrest : Studies indicate that FLT may induce cell cycle arrest in cancer cells, leading to apoptosis.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The fluorophenyl group enhances binding affinity to these targets, while the thiazole and furan rings contribute to the compound's overall stability and reactivity.
Interaction Studies
Preliminary studies suggest that FLT can form hydrophobic interactions and hydrogen bonds with protein targets, modulating their activity effectively. The compound's unique structure allows it to inhibit multiple intracellular targets simultaneously, which may reduce the likelihood of resistance development in bacteria .
Case Studies and Research Findings
- Antibacterial Efficacy :
- Cytotoxicity against Cancer Cells :
Q & A
Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, and how is the reaction progress monitored?
Methodological Answer: A typical synthesis involves coupling a substituted thiazol-2-amine with a fluorophenyl moiety under mild conditions. For example, describes a reaction between 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride in pyridine, stirred overnight at room temperature. Reaction completion is monitored via thin-layer chromatography (TLC), and the crude product is purified by washing with 10% NaHCO₃ to remove acidic byproducts, followed by recrystallization from methanol . Adapting this protocol, furan-3-yl substituents can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Key Reaction Parameters:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Pyridine | Solvent/base for amide formation |
| 2 | TLC (hexane:ethyl acetate) | Monitor reaction progress |
| 3 | NaHCO₃ wash | Neutralize excess acid |
| 4 | Methanol recrystallization | Purification |
Q. How is the purity of this compound validated post-synthesis?
Methodological Answer: Purity is assessed using a combination of chromatographic (HPLC, TLC) and spectroscopic methods. and highlight the use of recrystallization for physical purification, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm molecular integrity . For hydrochloride salts, elemental analysis (C, H, N, Cl) is critical to verify stoichiometry.
Advanced Research Questions
Q. What structural insights can be gained from X-ray crystallography of this compound, and how do intermolecular interactions influence crystal packing?
Methodological Answer: Single-crystal X-ray diffraction reveals conformational details and hydrogen-bonding networks. and demonstrate that protonation at the thiazole nitrogen or aromatic amines (e.g., pyridyl groups) dictates hydrogen-bonding patterns. For example, in similar hydrochlorides, N–H⋯Cl⁻ and C–H⋯O/F interactions stabilize crystal lattices . Computational modeling (DFT) can further optimize bond lengths and angles, as seen in and for thermochemical accuracy .
Example Structural Data (Hypothetical):
| Parameter | Value |
|---|---|
| N–H⋯Cl⁻ bond length | ~2.1 Å |
| C–F⋯H–C (furan) | ~2.5 Å |
| Dihedral angle (thiazole-phenyl) | 15–25° |
Q. How do electronic effects of the 2-fluorophenyl and furan-3-yl groups influence the compound’s reactivity in biological assays?
Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilicity, potentially improving binding to target proteins (e.g., enzymes or receptors). notes that fluorophenyl groups in antipsychotic analogs increase metabolic stability and bioavailability . The furan-3-yl moiety, with its conjugated π-system, may participate in π-π stacking or hydrogen bonding, as observed in for similar thiazol-2-amine derivatives with anti-inflammatory activity .
Proposed Mechanistic Studies:
- Docking simulations to map interactions with biological targets.
- UV-Vis spectroscopy to assess π-π interactions in solution.
- Kinetic assays to measure inhibition constants (Kᵢ) under varying electronic environments.
Q. How can contradictions in reported biological activities of thiazol-2-amine derivatives be resolved?
Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or substituent effects. and emphasize the need for standardized protocols:
Control experiments using structurally analogous compounds (e.g., varying halogens or heterocycles).
Dose-response curves to compare IC₅₀ values across studies.
Metabolite profiling (LC-MS) to identify degradation products that may interfere with assays .
Case Study:
If This compound shows inconsistent antibacterial activity, evaluate:
- Solubility in DMSO vs. aqueous buffers.
- Stability under assay conditions (e.g., light, temperature).
- Synergistic effects with adjuvants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
